molecular formula C13H7BrCl2F2O2S B6198144 (2-bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate CAS No. 2680542-58-7

(2-bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate

Cat. No.: B6198144
CAS No.: 2680542-58-7
M. Wt: 416.1
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Description

(2-bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate is an organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving 2,5-dichlorothiophene.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromophenyl methyl halide reacts with the thiophene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

(2-bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophenes, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate is used as a building block for synthesizing more complex organic molecules

Biology and Medicine

In biological and medical research, this compound is studied for its potential pharmacological properties. Researchers investigate its interactions with biological targets, aiming to develop new therapeutic agents. Its fluorinated structure is particularly interesting for drug design, as fluorine atoms can significantly influence the biological activity and metabolic stability of compounds.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials.

Mechanism of Action

The mechanism by which (2-bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of bromine, chlorine, and fluorine atoms can enhance its binding affinity and selectivity for certain molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2-chlorophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate
  • (2-fluorophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate
  • (2-iodophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate

Uniqueness

Compared to similar compounds, (2-bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate stands out due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The combination of bromine, chlorine, and fluorine atoms in its structure provides a unique set of chemical properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

2680542-58-7

Molecular Formula

C13H7BrCl2F2O2S

Molecular Weight

416.1

Purity

95

Origin of Product

United States

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